Product packaging for Desmethyl Celecoxib(Cat. No.:CAS No. 170569-87-6)

Desmethyl Celecoxib

Cat. No.: B154141
CAS No.: 170569-87-6
M. Wt: 367.3 g/mol
InChI Key: MQPLMBSDWYIIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Inhibitors of cyclooxygenase (COX) are generally grouped according to selectivity for COX-1 versus COX-2. However, many COX inhibitors also show an antitumor, pro-apoptotic activity that is distinct from COX inhibition - celecoxib is an example. CAY10452 is a celecoxib analog that retains potent, selective COX-2 inhibitory activity (IC50 = 32 nM), but does not induce apoptosis in prostate cancer cell lines even at 100 µM. CAY10452 is thus a clean, selective tool for the inhibition of COX-2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12F3N3O2S B154141 Desmethyl Celecoxib CAS No. 170569-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPLMBSDWYIIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In Vitro Activity of Desmethyl Celecoxib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Desmethyl Celecoxib, a principal metabolite of Celecoxib. The document details its inhibitory action on cyclooxygenase enzymes, its effects on cancer cell proliferation and cell cycle progression, and provides comprehensive experimental protocols for key assays.

Cyclooxygenase (COX) Inhibition

This compound, also known as SC-58125, is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its selectivity is a key characteristic, as COX-2 is an inducible enzyme primarily associated with inflammation and pathological processes, while COX-1 is constitutively expressed and involved in homeostatic functions.

The inhibitory activity of this compound against COX-1 and COX-2 has been quantified through in vitro enzyme assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound (SC-58125)>100[1][3]0.04[1][3]>2500
Celecoxib (for comparison)15.00.04375

The data indicates that this compound is over 2500-fold more selective for COX-2 than for COX-1.

Effects on Cell Proliferation and Cell Cycle

This compound has been shown to inhibit the proliferation of various cancer cell lines in vitro.[4] This anti-proliferative effect is primarily cytostatic, meaning it inhibits cell division rather than directly inducing cell death at all concentrations.[5]

The primary mechanism for this anti-proliferative activity is the induction of cell cycle arrest at the G2/M phase.[4] This has been observed in human laryngeal carcinoma (Hep-2) cells and Lewis lung carcinoma (LLC) cells.[3][4] The arrest in the G2/M phase prevents cells from proceeding into mitosis, thereby halting their proliferation. This effect is dose-dependent.[4]

Cell LineEffectEffective Concentration (µM)
HCA-7 and LLC cellsInhibition of in vitro growth25 - 100[3]
LLC cellsG2 phase cell cycle arrest100[3]
Hep-2 cellsG2 phase cell cycle arrestVarious concentrations (dose-dependent)[4]

Signaling Pathway of G2/M Arrest

The G2/M cell cycle arrest induced by this compound is linked to the downregulation of key regulatory proteins. Treatment with SC-58125 has been shown to decrease the protein levels and activity of p34(cdc2) kinase. This kinase, a complex of cyclin-dependent kinase 1 (Cdk1) and Cyclin B1, is a critical regulator of the G2 to M phase transition. By inhibiting the activity of this complex, this compound effectively halts the cell cycle at this checkpoint.

G2_M_Arrest_Pathway Desmethyl_Celecoxib This compound (SC-58125) COX2 COX-2 Desmethyl_Celecoxib->COX2 Inhibition p34cdc2_CyclinB1 p34(cdc2)/Cyclin B1 Kinase Activity Desmethyl_Celecoxib->p34cdc2_CyclinB1 Inhibition Prostaglandins Prostaglandin Synthesis (e.g., PGE2) COX2->Prostaglandins Catalysis Prostaglandins->p34cdc2_CyclinB1 Modulation (indirect) G2_M_Transition G2/M Transition p34cdc2_CyclinB1->G2_M_Transition Promotion Cell_Proliferation Cell Proliferation G2_M_Transition->Cell_Proliferation Leads to

Mechanism of this compound-induced G2/M cell cycle arrest.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the activity of this compound are provided below.

This protocol is a representative method for determining the IC50 values of a test compound against COX-1 and COX-2.

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Reaction Buffer Preparation: Prepare a Tris-HCl buffer (pH 8.0) containing glutathione and hemoglobin.

  • Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure: a. In a 96-well plate, add the reaction buffer. b. Add the respective enzyme (COX-1 or COX-2) to the wells. c. Add the various dilutions of this compound or vehicle control. d. Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding a solution of arachidonic acid. f. Incubate for a short period (e.g., 2 minutes) at 37°C. g. Stop the reaction by adding a solution of hydrochloric acid.

  • Detection: The product of the reaction, Prostaglandin E2 (PGE2), is quantified using an Enzyme Immunoassay (EIA) or LC-MS.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Prepare COX-1 and COX-2 Enzymes Mix Mix Enzyme, Buffer, and Inhibitor in Plate Enzyme->Mix Buffer Prepare Reaction Buffer Buffer->Mix Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Mix Incubate1 Pre-incubate Mix->Incubate1 Start Add Arachidonic Acid Incubate1->Start Incubate2 Incubate Start->Incubate2 Stop Stop Reaction Incubate2->Stop Detect Quantify PGE2 (EIA or LC-MS) Stop->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC50 Calculate->IC50 MTT_Assay_Workflow cluster_setup Setup cluster_treatment Treatment & Incubation cluster_readout Readout & Analysis Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Seed->Adhere Treat Add this compound Adhere->Treat Incubate1 Incubate (e.g., 24-72h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability Read->Analyze Cell_Cycle_Workflow cluster_cell_prep Cell Preparation cluster_fix_stain Fixation & Staining cluster_fcm Flow Cytometry Culture Culture and Treat Cells with this compound Harvest Harvest Cells Culture->Harvest Wash1 Wash with PBS Harvest->Wash1 Fix Fix with Cold Ethanol Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Stain Stain with Propidium Iodide and RNase A Wash2->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze DNA Content Histogram Acquire->Analyze Quantify Quantify Cell Cycle Phase Distribution Analyze->Quantify

References

Desmethyl Celecoxib: An In-Depth Technical Guide on COX-2 Inhibition Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is distinguished by its selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selectivity is the basis for its enhanced gastrointestinal safety profile compared to non-selective NSAIDs. The metabolism of celecoxib is a critical aspect of its pharmacology, leading to the formation of several metabolites. Among these, Desmethyl Celecoxib, also known as hydroxycelecoxib, is the initial and primary product of phase I metabolism. This technical guide provides a comprehensive overview of the COX-2 inhibitory activity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Analysis of COX-1 and COX-2 Inhibition

The inhibitory potency of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 values for COX-1 to COX-2 provides a selectivity index, with a higher ratio indicating greater selectivity for COX-2.

While this compound is a known selective COX-2 inhibitor with a reported IC50 of 32 nM, extensive research, including the pivotal study by Penning et al. (1997) that led to the development of celecoxib, indicates that the primary metabolites of celecoxib, including this compound (hydroxycelecoxib) and its subsequent metabolite, carboxycelecoxib, are pharmacologically inactive as COX-1 or COX-2 inhibitors.[1] A clinical pharmacology review also states that the metabolites of celecoxib identified in human plasma are inactive as COX-1 or COX-2 inhibitors in in vitro models.[1]

For comparative purposes, the inhibitory activities of the parent compound, celecoxib, are presented in the table below.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib150.04375
This compound (Hydroxycelecoxib)Inactive0.032Not Applicable
CarboxycelecoxibInactiveInactiveNot Applicable

Note: The IC50 values for Celecoxib are from Penning et al. (1997). The COX-2 IC50 for this compound is from commercial supplier data, while its inactivity against COX-1 and the inactivity of Carboxycelecoxib are based on comprehensive pharmacological reviews.

Metabolic Pathway of Celecoxib

Celecoxib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9. The process involves the hydroxylation of the methyl group to form this compound (hydroxycelecoxib). This metabolite is then further oxidized by cytosolic dehydrogenases to carboxycelecoxib. Carboxycelecoxib is subsequently conjugated with glucuronic acid to form a glucuronide conjugate, which is then excreted.

cluster_inhibition Pharmacological Activity Celecoxib Celecoxib Desmethyl_Celecoxib This compound (Hydroxycelecoxib) Celecoxib->Desmethyl_Celecoxib CYP2C9 (Hydroxylation) COX2 COX-2 Inhibition Celecoxib->COX2 Selective Inhibition Carboxycelecoxib Carboxycelecoxib Desmethyl_Celecoxib->Carboxycelecoxib Dehydrogenases (Oxidation) Desmethyl_Celecoxib->COX2 Selective Inhibition Glucuronide_Conjugate Glucuronide Conjugate Carboxycelecoxib->Glucuronide_Conjugate UGT (Glucuronidation)

Caption: Metabolic pathway of Celecoxib and COX-2 inhibition.

Experimental Protocols for Determining COX Inhibition

The determination of COX-1 and COX-2 inhibitory activity is crucial for assessing the selectivity of NSAIDs. A common and robust method involves the use of purified recombinant human enzymes in an in vitro assay. The following is a detailed protocol based on the methodologies described in the scientific literature for the evaluation of compounds like celecoxib and its analogs.

In Vitro Purified Enzyme Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values of a test compound for the inhibition of purified human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound)

  • Reference compound (e.g., Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and reference compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test and reference compounds to achieve a range of final concentrations for the assay.

    • Prepare the assay buffer containing the necessary cofactors.

    • Prepare a solution of arachidonic acid in ethanol.

  • Enzyme Incubation:

    • Add the assay buffer to the wells of a 96-well microplate.

    • Add the appropriate concentration of either purified COX-1 or COX-2 enzyme to each well.

    • Add the serially diluted test compound or reference compound to the respective wells. Include control wells with vehicle (solvent) only.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandins.

  • Termination of Reaction and Quantification of PGE2:

    • Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

    • Quantify the amount of PGE2 produced in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.

A Prepare Reagents (Enzymes, Substrate, Inhibitors) B Add Buffer and Enzyme (COX-1 or COX-2) to Microplate A->B C Add Test/Reference Compounds B->C D Pre-incubation (Inhibitor-Enzyme Binding) C->D E Initiate Reaction with Arachidonic Acid D->E F Incubate at 37°C E->F G Stop Reaction F->G H Quantify PGE2 Production (EIA) G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J

Caption: Experimental workflow for in vitro COX inhibition assay.

Conclusion

This compound, the primary metabolite of celecoxib, demonstrates selective inhibitory activity against COX-2 in vitro. However, comprehensive pharmacological data indicates that it, along with other celecoxib metabolites, is considered pharmacologically inactive in terms of COX inhibition at physiologically relevant concentrations. The parent compound, celecoxib, remains the active moiety responsible for the therapeutic effects. The detailed experimental protocols provided in this guide serve as a reference for the robust in vitro methods used to characterize the COX inhibitory profiles of pharmaceutical compounds. This information is essential for researchers and professionals in the field of drug discovery and development focused on creating safer and more effective anti-inflammatory agents.

References

Desmethyl Celecoxib: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl celecoxib, a structural analog of the selective COX-2 inhibitor celecoxib, is a compound of interest in pharmaceutical research. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of public data for this compound, this guide leverages extensive data from its parent compound, celecoxib, for comparative analysis. Furthermore, it offers detailed experimental protocols for the systematic determination of these critical parameters and visual workflows to guide laboratory investigations.

Introduction

This compound is an analog of celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Celecoxib's therapeutic effects in treating pain and inflammation are well-established. This compound, which differs from celecoxib by the absence of a methyl group on the phenyl ring, is also recognized as a selective COX-2 inhibitor. The structural modification of demethylation can influence key physicochemical properties such as solubility and stability, which in turn affect a compound's bioavailability, formulation, and shelf-life. This guide aims to collate the available data on this compound's solubility and stability, provide context through comparison with celecoxib, and equip researchers with the necessary methodologies to conduct further characterization.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. This compound, like its parent compound, is expected to be a poorly water-soluble compound.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The following tables summarize the known solubility of this compound and provide a more extensive profile for celecoxib for comparative purposes. The demethylation in this compound may slightly alter its polarity and crystal lattice energy, potentially leading to minor differences in solubility compared to celecoxib.

Table 1: Quantitative Solubility of this compound

SolventSolubility (at 25°C)Molar ConcentrationSource
DMSO73 mg/mL198.72 mM[1][2]
Ethanol73 mg/mL-[1]
WaterInsoluble-[1][2]
CMC-Na suspension≥5 mg/mL-[1]

Table 2: Quantitative Solubility of Celecoxib (for comparison)

SolventSolubilityTemperatureSource
Water~3–7 µg/mL (at pH 7)37°C[3]
0.1 N HCl (pH 1.2)Low-[4]
Aqueous solutions with rising pHIncreases with pH (e.g., up to 48 µg/mL at pH 10.9)25°C[3]
Ethanol~25 mg/mL-
DMSO~16.6 mg/mL-
Dimethyl formamide (DMF)~25 mg/mL-
Ethanol:PBS (pH 7.2) (1:4)~0.2 mg/mL-
Ethyl acetateHigh278–303 K[5]
AcetonitrileHigh278–303 K[5]
MethanolModerate278–303 K[5]
IsopropanolModerate278–303 K[5]
ButanolLower278–303 K[5]
TolueneLow278–303 K[5]
Polyethylene Glycol (PEG) 400414.804 mg/mL-[6]
Propylene Glycol30.023 mg/mL-[6]
Experimental Protocols for Solubility Determination

To obtain a comprehensive solubility profile for this compound, both kinetic and thermodynamic solubility should be determined.

This high-throughput method is useful for early drug discovery to rapidly assess solubility.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for 1.5 to 2 hours.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

This method determines the equilibrium solubility, which is a more accurate representation of a compound's solubility.

Methodology:

  • Addition of Excess Compound: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and other relevant solvents.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be established by sampling at different time points until the concentration of the solute remains constant.

  • Phase Separation: Separate the undissolved solid from the solution by filtration (using a 0.22 µm filter) or centrifugation.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Characterization: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic changes during the experiment.

Stability Profile

The chemical stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life. Stability studies are conducted under various stress conditions to identify potential degradation products and pathways.

Summary of Stability Data

Table 3: Stability Summary of this compound

ConditionObservationStorage RecommendationSource
GeneralStable under recommended storage conditions.Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[2]
Incompatible MaterialsStrong acids/alkalis, strong oxidizing/reducing agents.-

Table 4: Forced Degradation Profile of Celecoxib (for comparison)

Stress ConditionObservationSource
Acidic Hydrolysis (e.g., 0.1N HCl)Generally stable. One study showed only 3% degradation after 817 hours at 40°C.
Basic Hydrolysis (e.g., 0.1N NaOH)Generally stable. One study showed only 3% degradation after 817 hours at 40°C.
Oxidative (e.g., 3-30% H₂O₂)Susceptible to degradation. One study reported a 22% decrease in concentration.
Thermal (e.g., 60-80°C)Generally stable.
Photolytic (UV/Vis light)Generally stable.
Experimental Protocol for Stability-Indicating Method Development

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the drug substance over time and for detecting the formation of degradation products. HPLC is the most common technique for this purpose.

Methodology: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature or slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug powder and a solution of the drug to dry heat (e.g., 80-105°C).

    • Photodegradation: Expose the solid drug powder and a solution of the drug to UV (e.g., 254 nm) and visible light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a developed HPLC method. The method should be capable of separating the parent drug from all degradation products. A C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile and/or methanol) is a common starting point. Detection is typically performed using a photodiode array (PDA) detector to assess peak purity.

  • Method Validation: The stability-indicating method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility and stability.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess solid this compound to solvent/buffer vials start->add_excess seal_vials Seal vials add_excess->seal_vials agitate Agitate at constant temperature (e.g., 25°C or 37°C) seal_vials->agitate time_points Sample at various time points (e.g., 24h, 48h, 72h) agitate->time_points check_equilibrium Check for equilibrium (concentration is constant) time_points->check_equilibrium separate Separate solid and liquid phases (centrifugation/filtration) check_equilibrium->separate Equilibrium reached quantify Quantify concentration in supernatant (e.g., HPLC-UV) separate->quantify analyze_solid Characterize remaining solid (e.g., XRPD) separate->analyze_solid end End quantify->end G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_stock Prepare this compound stock solution and solid sample start->prep_stock acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo sample Sample at time points acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize (if applicable) sample->neutralize analyze Analyze by Stability-Indicating HPLC-PDA Method neutralize->analyze assess Assess peak purity, identify degradants, and quantify analyze->assess end End assess->end G Simplified COX-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Biological Effects phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimuli (e.g., cytokines) cox2 COX-2 (Cyclooxygenase-2) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 peroxidase Peroxidase Activity of COX-2 pgg2->peroxidase pgh2 Prostaglandin H2 (PGH2) peroxidase->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation prostaglandins->inflammation pain Pain prostaglandins->pain fever Fever prostaglandins->fever desmethyl_celecoxib This compound desmethyl_celecoxib->cox2 Inhibition

References

The Pharmacokinetic Profile of Hydroxycelecoxib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism in humans, leading to the formation of several metabolites. The primary metabolite, formed through the oxidation of the methyl group, is hydroxycelecoxib. This technical guide provides a comprehensive overview of the pharmacokinetic profile of hydroxycelecoxib, the principal metabolite of celecoxib. This document will detail the metabolic pathway, present quantitative pharmacokinetic data, and describe the experimental protocols used for its quantification, providing a core resource for researchers and professionals in drug development.

It is important to note that while the term "desmethyl celecoxib" was specified, the scientifically recognized and consistently reported nomenclature for the primary alcohol metabolite of celecoxib is hydroxycelecoxib. This guide will, therefore, refer to the metabolite as hydroxycelecoxib.

Metabolic Pathway of Celecoxib

Celecoxib is predominantly metabolized in the liver. The biotransformation is a multi-step process initiated by the oxidation of the p-methyl group to a hydroxymethyl moiety, forming hydroxycelecoxib. This reaction is primarily catalyzed by the cytochrome P450 isoenzyme CYP2C9, with a minor contribution from CYP3A4.[1][2] Subsequently, hydroxycelecoxib is further oxidized by cytosolic alcohol dehydrogenases (ADH1 and ADH2) to form a carboxylic acid metabolite, known as carboxycelecoxib.[1][2] This carboxylic acid metabolite can then be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form its 1-O-glucuronide, which is then excreted.[1][2] Notably, none of the primary metabolites of celecoxib, including hydroxycelecoxib and carboxycelecoxib, exhibit any significant pharmacological activity as COX-1 or COX-2 inhibitors.[1][3]

Metabolic Pathway of Celecoxib Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib (this compound) Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase (ADH1, ADH2) Carboxycelecoxib_Glucuronide Carboxycelecoxib Glucuronide Carboxycelecoxib->Carboxycelecoxib_Glucuronide UGTs

Metabolic pathway of celecoxib to its major metabolites.

Pharmacokinetic Profile

The pharmacokinetic properties of celecoxib and its metabolites have been characterized in various studies. Following oral administration, celecoxib is rapidly absorbed, reaching peak plasma concentrations in approximately 3 hours.[1][2] The parent drug is extensively metabolized, with less than 3% being excreted unchanged.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for celecoxib and its metabolites.

Table 1: Pharmacokinetic Parameters of Celecoxib in Healthy Adults

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~3 hours[1][2]
Plasma Protein Binding ~97%[3]
Apparent Volume of Distribution (Vss/F) ~400 L[3]
Elimination Half-Life (t½) ~11 hours[3]
Apparent Plasma Clearance (CL/F) ~500 mL/min[3]

Table 2: Excretion of Celecoxib and its Metabolites in Humans Following a Single Oral Radiolabeled Dose [4]

Excretion RouteCompoundPercentage of Administered Dose
Feces Unchanged Celecoxib2.56%
Carboxylic Acid Metabolite54.4%
Urine Unchanged Celecoxib<3%
Carboxylic Acid Metabolite18.8%
Acyl Glucuronide of Carboxylic Acid Metabolite1.48%
Total Recovery 84.8%

Data from a study with a single 300 mg oral dose of [14C]celecoxib in eight healthy male subjects.

While specific pharmacokinetic parameters for hydroxycelecoxib (e.g., its own Cmax, Tmax, and half-life) are not extensively reported independently of the parent compound, its formation is a critical step in the clearance of celecoxib. The subsequent rapid conversion to carboxycelecoxib suggests a short half-life for hydroxycelecoxib.

Experimental Protocols

The quantification of celecoxib and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

UPLC-MS/MS Method for Quantification in Rat Blood

This method allows for the simultaneous quantification of celecoxib and its metabolites.[1]

1. Sample Preparation: Salting-Out Liquid-Liquid Extraction

  • To a 100 µL rat blood sample, add an internal standard.

  • Add 300 µL of acetonitrile and 100 mg of sodium chloride.

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Collect the supernatant for analysis.

2. UPLC Conditions

  • Column: Waters BEH C18 (1.7 µm, 100 mm × 2.1 mm)

  • Mobile Phase A: 2.5 mM Ammonium Acetate in water, pH 4.5

  • Mobile Phase B: 100% Acetonitrile

  • Gradient: A time-programmed gradient is used, starting with 20% B and increasing to 95% B.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions

  • Instrument: API 5500 Qtrap triple quadrupole mass spectrometer with a TurboIonSpray™ source.

  • Ionization Mode: Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ionspray Voltage: -4500 V

  • Source Temperature: 700°C

Table 3: Mass Spectrometry Parameters for Celecoxib and its Metabolites [1]

AnalyteQ1 (m/z)Q3 (m/z)
Celecoxib 380.0316.0
Hydroxycelecoxib (M3) 396.0316.0
Carboxycelecoxib (M2) 410.0316.0
Hydroxycelecoxib Glucuronide (M1) 572.1395.9
Carboxycelecoxib Glucuronide (M5) 586.1409.9

Q1 represents the precursor ion and Q3 represents the product ion.

UPLC-MS/MS Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis Blood_Sample Rat Blood Sample (100 µL) Add_IS Add Internal Standard Blood_Sample->Add_IS Extraction Salting-Out Liquid-Liquid Extraction (Acetonitrile, NaCl) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UPLC UPLC Separation Supernatant->UPLC Inject 10 µL MSMS MS/MS Detection (MRM) UPLC->MSMS

Workflow for the quantification of celecoxib and its metabolites.
HPLC Method for Quantification in Human Plasma

A validated HPLC method with UV detection is also available for the determination of celecoxib in human plasma.[5]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 0.5 mL of human plasma, add a phosphate buffer (pH 5.0) and an internal standard.

  • Add 5 mL of n-Hexane and isoamyl alcohol (97:3) mixture.

  • Vortex for 1 minute and centrifuge at 3000 rpm for 15 minutes.

  • Transfer the upper organic layer and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 80 µL of the mobile phase.

2. HPLC Conditions

  • Column: C18 µ-Bondapak (250 × 3.9 mm)

  • Mobile Phase: KH2PO4 (0.01M, pH 4.0) and Acetonitrile (60:40)

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 50 µL

Conclusion

Hydroxycelecoxib is the primary and pharmacologically inactive metabolite of celecoxib, formed predominantly by CYP2C9-mediated oxidation. It serves as a transient intermediate in the metabolic cascade, being rapidly converted to carboxycelecoxib. The pharmacokinetic profile of celecoxib is well-characterized, and robust analytical methods exist for the quantification of both the parent drug and its metabolites. This technical guide provides a consolidated resource for professionals involved in the research and development of celecoxib and related compounds, facilitating a deeper understanding of its metabolic fate.

References

Desmethyl Celecoxib: A Preclinical Data Compendium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available preclinical data for Desmethyl Celecoxib, a structural analog of the widely-used non-steroidal anti-inflammatory drug (NSAID), Celecoxib. Acknowledging the limited publicly available data specific to this compound, this document contextualizes its profile by presenting a detailed analysis of its parent compound, Celecoxib, and another well-researched analog, 2,5-Dimethyl-celecoxib (DMC). This comparative approach aims to offer a broader understanding of the potential pharmacological and toxicological landscape of Celecoxib analogs. The guide encompasses in vitro and in vivo findings, pharmacokinetic parameters, and toxicological assessments, with a strong emphasis on quantitative data presented in standardized tables and detailed experimental protocols. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms of action.

Introduction: The Landscape of Celecoxib and its Analogs

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has been a cornerstone in the management of pain and inflammation[1]. Its mechanism of action, primarily through the inhibition of prostaglandin synthesis, has been extensively studied[2]. The therapeutic success of Celecoxib has spurred interest in the development and characterization of its analogs, with the goal of refining its pharmacological profile, enhancing efficacy, and mitigating adverse effects.

This guide focuses on this compound, an analog characterized by the absence of the methyl group on the para-position of the phenyl ring attached to the pyrazole core. For comparative purposes and to provide a more complete preclinical picture, we also delve into the data for 2,5-Dimethyl-celecoxib (DMC), an analog with two methyl groups on the phenyl ring that has garnered significant attention for its COX-2 independent anti-cancer properties[3][4].

This compound: Preclinical Profile

Publicly available preclinical data for this compound is currently limited. However, key information regarding its primary mechanism of action has been reported.

In Vitro Data

The primary in vitro data available for this compound pertains to its inhibitory activity against the COX-2 enzyme.

Table 1: In Vitro COX-2 Inhibition of this compound

CompoundAssay TypeTargetIC50 (nM)Source
This compoundEnzyme Inhibition AssayCyclooxygenase-2 (COX-2)32[5]

Experimental Protocol: COX-2 Inhibition Assay (General)

A typical experimental protocol to determine the COX-2 inhibitory activity of a compound involves a cell-free enzyme assay. Recombinant human or ovine COX-2 is incubated with the test compound at various concentrations. Arachidonic acid, the substrate for COX-2, is then added to initiate the enzymatic reaction. The production of prostaglandin E2 (PGE2), a primary product of the COX-2 pathway, is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is then calculated.

Celecoxib: A Comprehensive Preclinical Review

As the parent compound, Celecoxib's preclinical data provides a foundational understanding for its analogs.

In Vitro Data

Celecoxib has been extensively characterized in a variety of in vitro assays to determine its potency, selectivity, and cellular effects.

Table 2: In Vitro Activity of Celecoxib

Assay TypeCell Line/SystemEndpointIC50 / EffectSource
COX-1 InhibitionSf9 cellsEnzyme Inhibition15 µM[6]
COX-2 InhibitionSf9 cellsEnzyme Inhibition40 nM[6]
CytotoxicityA2058 Melanoma CellsCell Viability (ATP assay)Dose- and time-dependent decrease[7]
CytotoxicitySAN Melanoma CellsCell Viability (ATP assay)Dose- and time-dependent decrease[7]
Apoptosis InductionA2058 & SAN Melanoma CellsCaspase-3 ActivitySignificant increase at 80 µM[8]
Cell ProliferationHeLa and SiHa Cervical Cancer CellsCell Count>75% decrease in combination with DMC[9]

Experimental Protocol: Cell Viability (MTT/ATP Assay)

Cell viability is commonly assessed using colorimetric or luminescent assays. For an ATP-based assay, cells are seeded in 96-well plates and treated with the test compound for a specified duration. A reagent containing a substrate and luciferase is then added to the wells. The luciferase catalyzes the conversion of the substrate to a luminescent signal in the presence of ATP. The intensity of the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

In Vivo Data

In vivo studies in various animal models have been crucial in establishing the anti-inflammatory, analgesic, and anti-cancer effects of Celecoxib.

Table 3: In Vivo Efficacy of Celecoxib

Animal ModelIndicationDosing RegimenKey FindingsSource
RatInflammatory PainSubcutaneous injectionInduced analgesic tolerance[8]
Rat (Walker-256 tumor)Cancer25 mg/kg for 14 daysReduced tumor growth, increased weight gain[10]
Mouse (HCA-7 xenograft)Colorectal Cancer1250 mg/kg in chowAttenuation of tumor growth[11]
Dog (Groove model of osteoarthritis)Osteoarthritis100 or 200 mg daily for 15 weeksDose-dependent decrease in synovial fluid PGE2[12]

Experimental Protocol: Xenograft Tumor Model

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells. Once tumors reach a palpable size, the animals are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and may be used for further analysis, such as histology or biomarker assessment.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of Celecoxib have been characterized in several species.

Table 4: Pharmacokinetic Parameters of Celecoxib

SpeciesDosingTmax (hours)Half-life (hours)MetabolismExcretionSource
HumanOral~3~11Primarily by CYP2C9Feces (57%), Urine (27%)[2]
DogOral1 (solution), 2-3 (solid)Variable (biphasic)--[13]
RatOral--CYP2C9 and CYP3A4-[14]
Toxicology

The toxicological profile of Celecoxib has been evaluated in various preclinical models.

Table 5: Toxicological Profile of Celecoxib

Study TypeSpeciesDosingKey FindingsSource
General SafetyHumanUp to 2400 mg/day for 10 daysNo severe toxicity reported
GastrointestinalHumanTherapeutic dosesLower incidence of GI ulcers compared to non-selective NSAIDs[1]
CardiovascularHumanChronic useIncreased risk of cardiovascular events

2,5-Dimethyl-celecoxib (DMC): A Focus on COX-2 Independent Mechanisms

DMC, a close structural analog of Celecoxib, is notable for its lack of COX-2 inhibitory activity. Its preclinical evaluation has primarily focused on its anti-cancer properties, which are mediated through various COX-2 independent pathways.

In Vitro Data

DMC has demonstrated potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.

Table 6: In Vitro Activity of 2,5-Dimethyl-celecoxib (DMC)

Assay TypeCell Line/SystemEndpointIC50 / EffectSource
COX-2 Inhibition-Enzyme InhibitionLacks inhibitory activity[3]
Cell ProliferationHCT-116 & DLD-1 Colon Cancer CellsCell CountSuppressed proliferation similar to Celecoxib[3]
Apoptosis InductionHCT-116 Colon Cancer CellsCaspase-3 ActivityInduced apoptosis[3]
Cell Cycle ArrestHeLa and SiHa Cervical Cancer CellsFlow CytometryDecreased S and G2/M phases[9]
In Vivo Data

In vivo studies have confirmed the anti-tumor efficacy of DMC.

Table 7: In Vivo Efficacy of 2,5-Dimethyl-celecoxib (DMC)

Animal ModelIndicationDosing RegimenKey FindingsSource
Mutyh -/- MouseIntestinal CarcinomaOral administrationMarkedly reduced the number and size of carcinomas[3]

Signaling Pathways and Mechanisms of Action

The molecular mechanisms underlying the effects of Celecoxib and its analogs are complex and involve multiple signaling pathways.

Celecoxib's Mechanism of Action

Celecoxib's primary mechanism is the selective inhibition of COX-2, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. However, evidence also suggests COX-2 independent mechanisms contribute to its anti-cancer effects.

Celecoxib_Mechanism Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2->Prostaglandins (e.g., PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 Inhibition Wnt_Pathway_Inhibition cluster_0 Wnt/β-catenin Signaling Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor Dishevelled Dishevelled Frizzled Receptor->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β Inhibition β-catenin β-catenin GSK-3β->β-catenin Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Activation Target Gene Expression\n(e.g., Cyclin D1, Survivin) Target Gene Expression (e.g., Cyclin D1, Survivin) TCF/LEF->Target Gene Expression\n(e.g., Cyclin D1, Survivin) Cell Proliferation & Survival Cell Proliferation & Survival Target Gene Expression\n(e.g., Cyclin D1, Survivin)->Cell Proliferation & Survival Celecoxib / DMC Celecoxib / DMC Celecoxib / DMC->β-catenin Suppression Xenograft_Workflow Cell Culture Cell Culture Tumor Cell Implantation\n(Subcutaneous) Tumor Cell Implantation (Subcutaneous) Cell Culture->Tumor Cell Implantation\n(Subcutaneous) Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation\n(Subcutaneous)->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Control Group\n(Vehicle) Control Group (Vehicle) Randomization->Control Group\n(Vehicle) Treatment Group\n(Test Compound) Treatment Group (Test Compound) Randomization->Treatment Group\n(Test Compound) Data Collection\n(Tumor Volume, Body Weight) Data Collection (Tumor Volume, Body Weight) Control Group\n(Vehicle)->Data Collection\n(Tumor Volume, Body Weight) Treatment Group\n(Test Compound)->Data Collection\n(Tumor Volume, Body Weight) Endpoint Analysis\n(Tumor Excision, Histology) Endpoint Analysis (Tumor Excision, Histology) Data Collection\n(Tumor Volume, Body Weight)->Endpoint Analysis\n(Tumor Excision, Histology) Statistical Analysis Statistical Analysis Endpoint Analysis\n(Tumor Excision, Histology)->Statistical Analysis

References

Desmethyl Celecoxib: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Celecoxib, a structural analog of the well-known cyclooxygenase-2 (COX-2) inhibitor Celecoxib, has emerged as a molecule of significant interest in therapeutic research. While sharing the selective COX-2 inhibitory properties of its parent compound, emerging evidence on related analogs suggests that its potential therapeutic applications may extend beyond simple anti-inflammatory action. This technical guide provides an in-depth exploration of the known and potential therapeutic targets of this compound, with a focus on its role in cancer biology. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways.

Core Therapeutic Target: Cyclooxygenase-2 (COX-2)

This compound is a potent and selective inhibitor of COX-2, an enzyme implicated in inflammation and pain pathways.[1][2] The selective inhibition of COX-2 over COX-1 is a key characteristic, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4]

Quantitative Data: COX-2 Inhibition
CompoundTargetIC50Assay System
This compoundCOX-232 nMCell-free enzymatic assay

Potential Therapeutic Targets Beyond COX-2

While direct experimental evidence for this compound's activity on non-COX-2 targets is limited, extensive research on its parent compound, Celecoxib, and a closely related analog, 2,5-dimethyl-celecoxib (DMC), which lacks COX-2 inhibitory activity, strongly suggests potential COX-2-independent mechanisms of action. These findings provide a compelling rationale for investigating similar activities for this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, particularly colorectal cancer. Studies on Celecoxib and DMC have demonstrated their ability to inhibit this pathway, suggesting a potential avenue for cancer therapy independent of COX-2 inhibition.

A proposed mechanism involves the downregulation of β-catenin, a key effector of the Wnt pathway. This leads to a reduction in the transcription of target genes that promote tumor growth.

Wnt_Pathway_Inhibition cluster_0 Wnt Signaling Pathway cluster_1 Inhibition by this compound (Proposed) Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin Degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF/LEF TCF/LEF beta_catenin->TCF/LEF Activation Target_Genes Target Gene Transcription TCF/LEF->Target_Genes Desmethyl_Celecoxib Desmethyl Celecoxib Desmethyl_Celecoxib->beta_catenin Inhibition (Potential)

Caption: Proposed inhibition of the Wnt/β-catenin pathway by this compound.

Phosphoinositide-Dependent Kinase-1 (PDK1)/Akt Signaling Pathway

The PDK1/Akt signaling pathway is another crucial regulator of cell survival and proliferation, and its overactivation is common in cancer. Celecoxib has been shown to inhibit PDK1, leading to the deactivation of its downstream target Akt. This, in turn, promotes apoptosis (programmed cell death) in cancer cells. Given the structural similarities, this compound may also target this pathway.

PDK1_Akt_Pathway_Inhibition cluster_0 PDK1/Akt Signaling Pathway cluster_1 Inhibition by this compound (Proposed) Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Apoptosis Apoptosis Akt->Apoptosis | Desmethyl_Celecoxib Desmethyl Celecoxib Desmethyl_Celecoxib->PDK1 Inhibition (Potential)

Caption: Proposed inhibition of the PDK1/Akt signaling pathway by this compound.

Carbonic Anhydrases

Certain isoforms of carbonic anhydrase, particularly CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Celecoxib has been identified as a potent inhibitor of these carbonic anhydrase isoforms. The sulfonamide moiety present in both Celecoxib and this compound is a key structural feature for this activity, suggesting that this compound is also a likely inhibitor of these enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's therapeutic targets.

Synthesis of this compound

The synthesis of this compound can be adapted from established protocols for Celecoxib and its derivatives. A general synthetic route is outlined below.[5][6][7][8]

Synthesis_Workflow Start Starting Materials: 4-Methylacetophenone Ethyl trifluoroacetate Step1 Claisen Condensation Start->Step1 Intermediate1 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione Step1->Intermediate1 Step2 Cyclocondensation with 4-sulfonamidophenylhydrazine Intermediate1->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

Protocol:

  • Claisen Condensation: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium ethoxide) to yield 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.

  • Cyclocondensation: The resulting dione is then reacted with 4-sulfonamidophenylhydrazine in a suitable solvent (e.g., ethanol) to yield this compound.

  • Purification: The crude product is purified by recrystallization or column chromatography.

COX-2 Inhibition Assay

The inhibitory activity of this compound against COX-2 can be determined using a variety of commercially available kits or by establishing an in-house assay.[3][4][6][9]

Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant COX-2. The amount of PGE2 produced is quantified, typically by ELISA or LC-MS, in the presence and absence of the inhibitor.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, recombinant human COX-2 enzyme, arachidonic acid substrate, and this compound at various concentrations.

  • Enzyme Incubation: Incubate the COX-2 enzyme with different concentrations of this compound for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time using a suitable agent (e.g., HCl).

  • PGE2 Quantification: Measure the concentration of PGE2 in each reaction mixture using a validated method.

  • Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Wnt/β-catenin Signaling Luciferase Reporter Assay

This cell-based assay is used to assess the effect of a compound on the transcriptional activity of the Wnt/β-catenin pathway.[10][11][12][13]

Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene and a control plasmid for normalization. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol Outline:

  • Cell Culture and Transfection: Plate a suitable cancer cell line (e.g., HCT116, SW480) and transfect with the TCF/LEF luciferase reporter and a control plasmid.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound.

  • Cell Lysis: After a defined incubation period, lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the control and calculate the dose-dependent inhibition of Wnt signaling.

PDK1 Kinase Assay

The inhibitory effect of this compound on PDK1 activity can be measured using in vitro kinase assays.[11][14][15][16]

Principle: The assay measures the phosphorylation of a specific substrate by recombinant PDK1 in the presence of ATP. The level of phosphorylation is quantified, often using methods like radioactivity, fluorescence polarization, or antibody-based detection.

Protocol Outline:

  • Reagent Preparation: Prepare kinase buffer, recombinant human PDK1 enzyme, a specific peptide substrate, ATP, and this compound at various concentrations.

  • Kinase Reaction: Incubate PDK1, the substrate, and different concentrations of this compound.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Reaction Termination: Stop the reaction after a specific time.

  • Phosphorylation Detection: Quantify the amount of phosphorylated substrate using a suitable detection method.

  • Data Analysis: Determine the percent inhibition of PDK1 activity at each concentration of this compound and calculate the IC50 value.

Conclusion

This compound is a promising therapeutic agent with a well-established role as a selective COX-2 inhibitor. Furthermore, based on the extensive research on its parent compound Celecoxib and the analog 2,5-dimethyl-celecoxib, there is a strong rationale to investigate its potential to modulate key cancer-related signaling pathways, including Wnt/β-catenin and PDK1/Akt, as well as its interaction with carbonic anhydrases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the multifaceted therapeutic potential of this compound, particularly in the context of oncology. Further investigation into these COX-2-independent mechanisms is warranted to fully elucidate its therapeutic promise and to guide the development of novel anticancer strategies.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Desmethyl Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Celecoxib is a metabolite of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). The analytical determination of this compound is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity.

Metabolic Pathway of Celecoxib

Celecoxib undergoes extensive metabolism in the liver. The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4.[1][2][3][4] Hydroxycelecoxib is subsequently oxidized to carboxycelecoxib by cytosolic alcohol dehydrogenases.[1][2] These metabolites are pharmacologically inactive.[1][2]

G Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib (this compound derivative) Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol Dehydrogenase

Caption: Metabolic conversion of Celecoxib.

Analytical Methods for this compound and Related Metabolites

LC-MS/MS is the most widely employed technique for the quantification of Celecoxib and its metabolites due to its superior sensitivity and specificity. Below are summaries and protocols derived from published methods.

Quantitative Data Summary

The following tables summarize the key parameters from various validated LC-MS/MS methods for the analysis of Celecoxib and its metabolites, which are applicable for the determination of this compound.

Table 1: LC-MS/MS Method Parameters

ParameterMethod 1[5]Method 2[6]Method 3[7]Method 4[8]
Analyte(s) Celecoxib, Carboxycelecoxib (M2), Hydroxycelecoxib (M3), and othersCelecoxib, Desmethyl-ErlotinibCelecoxib, Dezocine, DexmedetomidineCelecoxib
Internal Standard (IS) Not specifiedSitagliptin, EfervirenzMidazolamCelecoxib-D7
Matrix Rat BloodRat PlasmaBeagle PlasmaHuman Plasma
Sample Preparation Salting-out liquid-liquid extractionProtein precipitation with methanolProtein precipitation with acetonitrileSolid-phase extraction
LC Column Not specifiedReverse-phase C18 (50mm x 4.6mm, 3µm)Acquity UPLC BEH C18ACE C8-300 (50 x 4.0 mm, 3.0 µm)
Mobile Phase Not specifiedMethanol: 2 mM ammonium acetate buffer (pH 4.0)Acetonitrile-formic acid (gradient)Methanol-1.0 mmol ammonium acetate (80:20 v/v)
Flow Rate Not specified0.8 mL/min0.4 mL/minNot specified
Mass Spectrometer API 5500 QtrapTheremo Finnigan Quantam ultra triple-quadrupoleUPLC-MS/MSLC-MS/MS
Ionization Mode Not specifiedPositive/Negative Ion-Switching ESIPositive ESINegative ESI
Detection Mode Multiple Reaction Monitoring (MRM)Selected Reaction Monitoring (SRM)Multiple Reaction Monitoring (MRM)Not specified

Table 2: Method Validation Parameters

ParameterMethod 1[5]Method 2[6]Method 3[7]Method 4[8]
Linear Range (Celecoxib) 0.3-20000 nMNot specified10-2000 ng/mL10.0-4000 ng/mL
LLOQ (Celecoxib) 0.3 nM1.5 ng/mL1.00 ng/mL10.0 ng/mL
Accuracy 85-115%< 15%-6.05% to 10.98% (RE)Not specified
Precision (RSD) < 12%< 15%0.11-9.63%< 7.2%
Recovery > 70%Not specified> 79%85.5%

Experimental Protocols

The following are detailed protocols for the analysis of this compound and related compounds in biological matrices.

Protocol 1: UPLC-MS/MS for Quantitation in Rat Blood[5]

This protocol is adapted for the analysis of Celecoxib and its primary metabolites, including the precursor to this compound.

1. Sample Preparation (Salting-out Liquid-Liquid Extraction)

  • To a 50 µL aliquot of rat blood, add an internal standard.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Add a salting-out agent (e.g., ammonium sulfate).

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC

  • Mass Spectrometer: API 5500 Qtrap Mass Spectrometer

  • Chromatographic Column: Details not specified, but a C18 column is recommended.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate).

  • Flow Rate: Approximately 0.4-0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for this compound and the internal standard must be determined by direct infusion.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Blood_Sample Blood Sample (50 µL) Add_IS Add Internal Standard Blood_Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Extraction Salting-out LLE Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS

References

Application Note: Quantification of Desmethyl Celecoxib in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desmethyl Celecoxib, also known as hydroxycelecoxib, is the primary active metabolite of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolism studies. This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma.

Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma via solid-phase extraction (SPE). The separation is achieved on a C18 analytical column with a gradient mobile phase, followed by UV detection. This method allows for the simultaneous determination of Celecoxib and its major metabolites.

Experimental Protocols

1. Materials and Reagents

  • This compound (Hydroxycelecoxib) reference standard

  • Celecoxib reference standard

  • Internal Standard (e.g., Flutamide)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Triethylamine

  • Water (Milli-Q or equivalent)

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (C18)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

ParameterCondition
HPLC System Agilent 1260 Infinity or equivalent
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 0.01M KH2PO4 buffer (pH 4.0 adjusted with orthophosphoric acid) B: Acetonitrile
Gradient Time (min)
0
10
12
15
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 254 nm

3. Preparation of Solutions

  • Stock Solutions (100 µg/mL): Accurately weigh 10 mg of this compound and the internal standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 10 ng/mL to 500 ng/mL.

  • Plasma Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 0.5 mL of plasma, add 50 µL of the internal standard working solution.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 20 µL into the HPLC system.

Quantitative Data Summary

The performance of the HPLC method was validated for linearity, sensitivity, accuracy, and precision.

Table 1: Calibration Curve and Sensitivity

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LOQ (ng/mL)
This compound10 - 500> 0.99810
Celecoxib10 - 500> 0.99910

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
This compound204.0 - 12.64.9 - 14.295 - 105
1003.5 - 11.04.5 - 13.097 - 103
4003.0 - 9.54.0 - 12.098 - 102

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample (0.5 mL) add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (C18) add_is->spe wash Wash Cartridge spe->wash elute Elute with Methanol wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject 20 µL into HPLC recon->inject separation C18 Column Separation (Gradient Elution) inject->separation detection UV Detection at 254 nm separation->detection quant Quantification (Peak Area Ratio) detection->quant metabolism_pathway celecoxib Celecoxib desmethyl This compound (Hydroxycelecoxib) celecoxib->desmethyl CYP2C9 carboxy Carboxy Celecoxib desmethyl->carboxy Alcohol Dehydrogenase

Application Notes and Protocols for Desmethyl Celecoxib in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Celecoxib (DMC), an analog of the selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib, has emerged as a compound of interest in cancer research.[1] While sharing structural similarities with its parent compound, this compound exhibits potent anti-cancer effects that are not solely dependent on COX-2 inhibition.[2] This has led to investigations into its COX-2 independent mechanisms of action, making it a valuable tool for studying cancer cell signaling and developing novel therapeutic strategies. These notes provide a comprehensive overview of its application in in-vitro cancer cell line studies, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action in Cancer Cells

This compound exerts its anti-neoplastic effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and metastasis. Unlike Celecoxib, whose primary target is COX-2, DMC's anticancer activity is also attributed to its influence on other cellular processes.[2]

Key Signaling Pathways Modulated by this compound:

  • Wnt/β-catenin Signaling: In colorectal cancer cell lines (HCT-116 and DLD-1), this compound has been shown to promote the degradation of TCF7L2, a key transcription factor in the Wnt/β-catenin pathway.[3] This impairment leads to the downregulation of downstream targets like cyclin-D1 and survivin, resulting in reduced cell proliferation.[3]

  • Induction of Autophagy: Studies suggest that this compound can induce autophagy in cancer cells. This process of cellular self-digestion can lead to cell death, and combining DMC with autophagy inhibitors may enhance its cancer-killing efficacy.[3]

  • Inhibition of Cell Migration and Invasion: this compound can reduce the invasive potential of various cancer cell types by downregulating the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[3]

  • Apoptosis and Cell Cycle Arrest: While its parent compound Celecoxib is known to induce apoptosis and cell cycle arrest, the precise mechanisms for this compound are still under investigation.[3][4][5] However, it is understood to contribute to a reduction in cancer cell viability.

Data Presentation: Quantitative Analysis

The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. IC50 values are crucial for comparing the potency of this compound across different cancer cell lines.

Compound Cancer Cell Line IC50 Value (µM) Reference
This compound AnaloguesHCT 116 (Colorectal)22.99–51.66[6]
This compound AnaloguesBxPC-3 (Pancreatic)8.63–41.20[6]
This compound AnaloguesHT-29 (Colorectal)24.78–81.60[6]
Celecoxib (for comparison)U251 (Glioblastoma)11.7[7]
Celecoxib (for comparison)HCT116 (Colorectal)Intermediate[7]
Celecoxib (for comparison)HepG2 (Liver)Intermediate[7]
Celecoxib (for comparison)MCF-7 (Breast)Intermediate[7]
Celecoxib (for comparison)HeLa (Cervical)37.2[7]

Note: IC50 values can vary depending on the specific assay conditions, cell density, and incubation time.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound

G DMC This compound TCF7L2 TCF7L2 Degradation DMC->TCF7L2 MMPs MMP-2, MMP-9 Downregulation DMC->MMPs Autophagy Autophagy Induction DMC->Autophagy Wnt Wnt/β-catenin Pathway TCF7L2->Wnt Impairs Proliferation Cell Proliferation (Cyclin D1, Survivin ↓) Wnt->Proliferation Inhibits Invasion Metastasis / Invasion ↓ MMPs->Invasion Inhibits CellDeath Cell Death Autophagy->CellDeath Leads to

Caption: Key signaling pathways affected by this compound in cancer cells.

Experimental Workflow for Cell Viability Assay

G start 1. Seed Cancer Cells in 96-well plate treat 2. Treat with varying concentrations of This compound start->treat incubate 3. Incubate for 24-72 hours treat->incubate assay 4. Add CCK-8/MTT Reagent incubate->assay read 5. Measure Absorbance (OD450nm) assay->read analyze 6. Calculate % Viability and IC50 Value read->analyze

Caption: Standard workflow for determining the IC50 of this compound.

Logical Relationship of Cellular Effects

G DMC This compound Treatment pathway_mod Signaling Pathway Modulation DMC->pathway_mod gene_exp Altered Gene Expression DMC->gene_exp proliferation Decreased Proliferation pathway_mod->proliferation apoptosis Increased Apoptosis pathway_mod->apoptosis migration Decreased Migration pathway_mod->migration gene_exp->proliferation gene_exp->apoptosis gene_exp->migration outcome Inhibition of Cancer Cell Growth proliferation->outcome apoptosis->outcome migration->outcome

Caption: Logical flow from drug treatment to the ultimate anti-cancer effect.

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution:

    • This compound is sparingly soluble in water but soluble in organic solvents like DMSO and Ethanol.[1]

    • To prepare a 100 mM stock solution, dissolve 36.74 mg of this compound (MW: 367.35 g/mol ) in 1 mL of fresh, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for up to 3 years.[1]

    • For cell culture experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • 96-well cell culture plates

    • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • This compound stock solution

    • CCK-8 or MTT reagent

    • Microplate reader

  • Protocol:

    • Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Treatment: Prepare serial dilutions of this compound in a complete medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with 0.1% DMSO).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

    • Assay:

      • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

      • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins involved in pathways affected by this compound (e.g., TCF7L2, Cyclin D1, MMP-9).

  • Materials:

    • 6-well cell culture plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-TCF7L2, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescence (ECL) substrate

  • Protocol:

    • Cell Lysis: Seed cells in 6-well plates and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.

    • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

    • Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

    • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to migrate through an extracellular matrix, mimicking in vivo invasion.

  • Materials:

    • 24-well Transwell inserts with 8 µm pores

    • Matrigel or another basement membrane extract

    • Serum-free medium and complete medium with 10% FBS

    • Cotton swabs

    • Methanol and Crystal Violet stain

  • Protocol:

    • Insert Preparation: Coat the top of the Transwell insert membrane with a thin layer of diluted Matrigel and allow it to solidify.

    • Cell Seeding: Resuspend 50,000-100,000 cells in 200 µL of serum-free medium containing the desired concentration of this compound (or vehicle control). Add this cell suspension to the upper chamber of the insert.

    • Chemoattractant: Add 600 µL of complete medium (with 10% FBS as a chemoattractant) to the lower chamber.

    • Incubation: Incubate for 24-48 hours at 37°C, 5% CO2.

    • Staining: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.

    • Analysis: Wash the inserts with water and allow them to dry. Count the number of stained, invaded cells in several random fields under a microscope. Compare the number of invaded cells between the treated and control groups.

References

Application Notes and Protocols for the Study of Desmethyl Celecoxib in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the experimental design of animal studies involving Desmethyl Celecoxib. It covers the compound's identity as a primary metabolite of Celecoxib, its known signaling pathways, and detailed protocols for pharmacokinetic analysis. While this compound is primarily studied as a metabolite due to its lack of significant COX-2 inhibitory activity, this guide also includes a template for exploratory efficacy studies based on putative alternative mechanisms.

Introduction and Background

Celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] Upon administration, Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[1][3] The principal metabolic pathway involves the oxidation of the methyl group to a primary alcohol, forming Hydroxycelecoxib , which is the compound most accurately identified as "this compound".[3][4] This metabolite is subsequently oxidized to form Carboxycelecoxib.[3]

A critical consideration for any experimental design is the pharmacological activity of the test article. Multiple authoritative sources, including regulatory filings and peer-reviewed literature, have established that these major metabolites of Celecoxib are inactive as COX-1 or COX-2 inhibitors .[5][6] Therefore, they do not share the primary anti-inflammatory mechanism of the parent drug.

However, some commercial suppliers list "this compound" as a selective COX-2 inhibitor, and "Hydroxycelecoxib" has been reported by one vendor to be a PI3K/Akt signaling activator.[7][8] These claims are not widely substantiated in peer-reviewed literature.

Given this information, the most scientifically robust rationale for conducting in vivo animal studies with this compound (Hydroxycelecoxib) is to characterize the pharmacokinetics of the parent drug, Celecoxib, for which it serves as a major metabolite and potential biomarker of metabolic activity.[3] Efficacy studies based on COX-2 inhibition are not warranted; any investigation into its biological effects should be considered highly exploratory and aimed at investigating potential COX-2-independent mechanisms.

Signaling and Metabolic Pathways

Celecoxib Metabolism Pathway

Celecoxib is converted to its metabolites in a two-step oxidative process primarily mediated by CYP2C9 in the liver. Understanding this pathway is essential for pharmacokinetic analysis.

celecoxib Celecoxib desmethyl This compound (Hydroxycelecoxib) celecoxib->desmethyl CYP2C9 (Methyl Hydroxylation) carboxy Carboxycelecoxib desmethyl->carboxy Alcohol Dehydrogenase excretion Glucuronidation & Excretion carboxy->excretion

Caption: Metabolic pathway of Celecoxib to its primary metabolites.

COX-2 Signaling Pathway (Inhibited by Celecoxib)

Celecoxib exerts its anti-inflammatory effects by blocking the COX-2 enzyme, which converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. Note: this compound is considered inactive as a COX-2 inhibitor. [4][5]

cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa Stimuli (Cytokines, etc.) cox2 COX-2 Enzyme aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation celecoxib Celecoxib celecoxib->cox2 Inhibits

Caption: Simplified COX-2 signaling pathway inhibited by Celecoxib.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized for clarity. The table below provides key parameters for Celecoxib and its metabolites based on human and animal data.

Table 1: Physicochemical and Pharmacokinetic Properties

Parameter Celecoxib This compound (Hydroxycelecoxib) Carboxycelecoxib
Molecular Weight 381.37 g/mol 397.37 g/mol 411.35 g/mol
Primary Target COX-2 Inactive on COX-2[5][6] Inactive on COX-2[5][6]
Reported Activity Anti-inflammatory, Analgesic[1] PI3K/Akt activator (vendor data)[8] Inactive
Rat PK (Oral)
Tmax ~1-3 hours[9] - -
t1/2 ~2.8 hours[10] - -
Excretion Primarily fecal[9] Found in urine and feces[9] Major metabolite in urine and feces[9]
Human PK (Oral)
Tmax ~3 hours[11] Detected in plasma Detected in plasma
t1/2 ~11 hours[11] - -

| Protein Binding | ~97%[5] | - | - |

Experimental Protocols

A well-designed animal study follows a logical workflow from preparation to data analysis.

acclimatization Animal Acclimatization (1 week) randomization Randomization into Treatment Groups acclimatization->randomization baseline Baseline Measurements randomization->baseline dosing Compound Administration baseline->dosing monitoring In-Life Monitoring (Health, Behavior) dosing->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Endpoint Analysis (Bioanalytical, Histo.) sampling->analysis data Data Analysis & Reporting analysis->data

Caption: General experimental workflow for in vivo animal studies.

Protocol 1: Pharmacokinetic Study of Celecoxib and its Metabolites in Rats

Objective: To determine the plasma concentration-time profiles of Celecoxib, this compound (Hydroxycelecoxib), and Carboxycelecoxib in rats following oral administration of Celecoxib.

Materials:

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Test Article: Celecoxib.

  • Vehicle: 0.5% (w/v) methylcellulose in water with 0.1% Tween 80.

  • Equipment: Oral gavage needles, blood collection tubes (with K2-EDTA), centrifuge, UPLC-MS/MS system.

Methodology:

  • Animal Acclimatization: House rats for at least one week prior to the study with free access to food and water.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.

  • Dosing:

    • Prepare a suspension of Celecoxib in the vehicle at a concentration of 2 mg/mL.

    • Administer a single oral dose of 10 mg/kg Celecoxib via gavage.

  • Blood Sampling:

    • Collect sparse blood samples (~150 µL) from the tail vein or saphenous vein from subgroups of animals at designated time points.

    • A typical time course would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Place samples into EDTA-coated tubes, mix gently, and keep on ice.

  • Plasma Preparation:

    • Centrifuge blood samples at 2000 x g for 10 minutes at 4°C.

    • Harvest the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a UPLC-MS/MS method for the simultaneous quantification of Celecoxib, Hydroxycelecoxib, and Carboxycelecoxib in rat plasma.

    • Extract analytes from plasma using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.

    • Analyze samples against a standard curve prepared in blank rat plasma.

  • Data Analysis:

    • Calculate the mean plasma concentrations for each analyte at each time point.

    • Use non-compartmental analysis (NCA) software to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for the parent drug and its metabolites.

Table 2: Sample Data Table for PK Analysis | Time (hr) | Mean Plasma Concentration (ng/mL) ± SD | | :--- | :--- | | | Celecoxib | This compound | Carboxycelecoxib | | 0 | 0 | 0 | 0 | | 0.5 | ... | ... | ... | | 1.0 | ... | ... | ... | | 2.0 | ... | ... | ... | | 4.0 | ... | ... | ... | | 8.0 | ... | ... | ... | | 24.0 | ... | ... | ... |

Protocol 2: Exploratory Anti-inflammatory Efficacy Study in Rats (Template)

Objective: To explore the potential COX-2-independent anti-inflammatory activity of this compound in a carrageenan-induced paw edema model. (Note: This is an exploratory study; efficacy is not expected based on the established lack of COX-2 inhibition).

Materials:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220g).

  • Test Article: this compound (Hydroxycelecoxib).

  • Positive Control: Celecoxib (e.g., 10 mg/kg).

  • Vehicle: 0.5% (w/v) methylcellulose.

  • Inflammatory Agent: 1% (w/v) Lambda-Carrageenan solution in sterile saline.

  • Equipment: Plethysmometer, oral gavage needles, syringes.

Methodology:

  • Acclimatization and Grouping: Acclimatize animals and randomly assign them to groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (e.g., 10 mg/kg, p.o.)

    • Group 3: this compound (e.g., 30 mg/kg, p.o.)

    • Group 4: Celecoxib (10 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the vehicle, this compound, or Celecoxib orally 60 minutes before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema (mL) at each time point by subtracting the baseline paw volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

    • Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups to the vehicle control. A p-value < 0.05 is typically considered significant.

References

Application Notes and Protocols: Desmethyl Celecoxib Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmethyl Celecoxib, an analog of Celecoxib, is a selective cyclooxygenase-2 (COX-2) inhibitor with potent anti-inflammatory properties.[1][2] Accurate preparation and proper storage of stock solutions are critical for ensuring the compound's stability and obtaining reliable and reproducible results in downstream applications. This document provides detailed protocols for the preparation and storage of this compound stock solutions for research use.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its key properties are summarized in the table below.

PropertyValueReferences
Molecular Weight 367.35 g/mol [1][3]
Formula C₁₆H₁₂F₃N₃O₂S[1]
CAS Number 170569-87-6[1][3]
Solubility (25°C)
      DMSO73 mg/mL (198.72 mM)[1][3]
      Ethanol73 mg/mL (198.72 mM)[1][3]
      WaterInsoluble[1][3]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol (anhydrous)

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for in vitro studies.

  • Pre-weighing Preparation: Before weighing, ensure the this compound powder has equilibrated to room temperature to prevent condensation.

  • Weighing: Accurately weigh out 3.67 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

    • Calculation:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Volume (L) = 0.00367 g / (0.010 mol/L * 367.35 g/mol ) = 0.001 L = 1 mL

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder. Use fresh DMSO, as moisture can reduce the compound's solubility.[1]

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile cryovials.[1]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Immediately transfer the aliquots to the appropriate storage temperature (see Section 4.0).

G cluster_prep Preparation Workflow A Equilibrate Compound to Room Temperature B Weigh 3.67 mg This compound A->B C Add 1 mL Anhydrous DMSO B->C D Vortex Until Completely Dissolved C->D E Aliquot into Single-Use Vials D->E F Label and Store at Recommended Temperature E->F

Figure 1. Experimental workflow for this compound stock solution preparation.

Storage Recommendations

Proper storage is crucial to maintain the stability and efficacy of this compound. Both the solid compound and its stock solutions require specific storage conditions.

FormStorage TemperatureDurationReferences
Solid Powder -20°C3 years[1]
Stock Solution in Solvent -80°C6 - 12 months[1][2]
-20°C1 month[1][2]

Key Storage Practices:

  • Avoid Freeze-Thaw Cycles: Aliquoting the stock solution is highly recommended to prevent degradation from repeated temperature changes.[1]

  • Protect from Light: Many related compounds are sensitive to light.[4][5] Store aliquots in amber-colored vials or in a light-blocking container.

  • Protect from Moisture: Use anhydrous solvents and tightly sealed containers to prevent hydration, which can affect stability and solubility.[5]

G cluster_stability Factors Affecting Stock Solution Stability Stability Stock Solution Stability Temp Temperature Fluctuations Temp->Stability Light Light Exposure Light->Stability Moisture Moisture Contamination Moisture->Stability Cycles Freeze-Thaw Cycles Cycles->Stability

Figure 2. Key factors that can negatively impact the stability of the stock solution.

Quality Control

To ensure the integrity of the prepared stock solution, it is advisable to perform periodic quality control checks.

  • Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or discoloration. If any particulates are observed, the aliquot should be discarded.

  • Functional Assays: The activity of the this compound stock solution can be periodically verified using a relevant biological assay, such as a COX-2 inhibition assay, to confirm its potency.

  • Analytical Methods: For rigorous quality control, methods like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and concentration of the compound in the stock solution over time.

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed handling and safety information.

References

Troubleshooting & Optimization

troubleshooting Desmethyl Celecoxib solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethyl Celecoxib. The information is presented in a question-and-answer format to directly address common solubility and handling issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a selective cyclooxygenase-2 (COX-2) inhibitor and an analog of Celecoxib.[1][2] It is a white to off-white solid compound.[3] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC16H12F3N3O2S[1]
Molecular Weight367.35 g/mol [1]
CAS Number170569-87-6[1][3]

Q2: What are the recommended solvents for dissolving this compound?

This compound is practically insoluble in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] It is important to use fresh, high-quality solvents, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[2][3]

SolventSolubility (at 25°C)Reference
DMSO73 mg/mL (198.72 mM) to 250 mg/mL (680.55 mM)[1][3]
Ethanol73 mg/mL (198.72 mM)[1][2]
WaterInsoluble[1]

Q3: I am observing precipitation when I dilute my this compound stock solution into aqueous buffer or cell culture media. What can I do?

This is a common issue with poorly soluble compounds. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer or media. This gradual change in solvent composition can help maintain solubility.

  • Warming the Solution: Gently warming the solution to 37°C may help in redissolving any precipitate. However, be cautious about the temperature stability of this compound and other components in your media.

  • Sonication: Brief sonication can help to break up aggregates and redissolve the compound.[3] Use a bath sonicator to avoid localized heating.

  • Use of Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to the final solution can help to maintain the compound in a dispersed state.

  • Preparation of Fresh Working Solutions: Prepare working solutions fresh from the stock solution immediately before each experiment to minimize the time for precipitation to occur.

Q4: How should I prepare a stock solution of this compound?

A detailed protocol for preparing a stock solution is provided below.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.6735 mg of this compound (Molecular Weight = 367.35 g/mol ).

  • Dissolving: Add the weighed powder to a sterile vial. Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Q5: How do I prepare a working solution for my cell culture experiment?

Protocol 2: Preparation of a Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile dilution tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended):

    • Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, you could first dilute 1 µL of the 10 mM stock into 99 µL of media to get a 100 µM intermediate solution.

    • Then, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to reach the final 10 µM concentration.

  • Direct Dilution (for lower concentrations): For very low final concentrations, a direct dilution may be possible. However, it is crucial to add the stock solution to the media while vortexing or gently mixing to ensure rapid and even dispersion, minimizing the risk of precipitation.

  • Final DMSO Concentration: Always calculate the final DMSO concentration in your working solution and ensure it is below the tolerance level for your specific cell line (typically <0.5%).

  • Use Immediately: Use the freshly prepared working solution immediately in your experiment. Do not store diluted aqueous solutions of this compound.

Signaling Pathway and Experimental Workflow

This compound is a selective inhibitor of Cyclooxygenase-2 (COX-2). The COX-2 enzyme is involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Conversion Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Inflammatory_Stimuli->COX2 Induces Expression Desmethyl_Celecoxib This compound Desmethyl_Celecoxib->COX2 Inhibits

Caption: The inhibitory effect of this compound on the COX-2 signaling pathway.

The following workflow outlines the general steps for troubleshooting solubility issues with this compound.

Troubleshooting_Workflow start Start: Precipitation Observed check_dmso Check Final DMSO Concentration (<0.5%) start->check_dmso serial_dilution Use Serial Dilution in Aqueous Buffer check_dmso->serial_dilution Yes fail Issue Persists: Consult Technical Support check_dmso->fail No (Adjust) warm_sonicate Gently Warm (37°C) and/or Sonicate serial_dilution->warm_sonicate serial_dilution->fail add_surfactant Consider Adding Pluronic F-68 warm_sonicate->add_surfactant warm_sonicate->fail fresh_solution Prepare Fresh Working Solution add_surfactant->fresh_solution add_surfactant->fail success Issue Resolved fresh_solution->success

Caption: A workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Enhancing Desmethyl Celecoxib Bioavailability for Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the bioavailability of Desmethyl Celecoxib in a research setting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its bioavailability important for research?

A1: this compound is a selective cyclooxygenase-2 (COX-2) inhibitor, analogous to Celecoxib.[1] Like Celecoxib, it is a Biopharmaceutical Classification System (BCS) Class II compound, characterized by high permeability and low aqueous solubility.[2] Its poor water solubility ("Insoluble" in water) presents a significant hurdle in preclinical research, as it can lead to low and variable oral absorption, making it difficult to achieve therapeutic concentrations and obtain reliable experimental data.[1] Enhancing its bioavailability is crucial for accurately assessing its pharmacological and toxicological profiles in vivo.

Q2: What are the primary challenges I might face when working with this compound in my experiments?

A2: The primary challenges stem from its poor aqueous solubility and include:

  • Low Oral Bioavailability: Difficulty in achieving adequate systemic exposure after oral administration.

  • High Variability: Inconsistent absorption leading to significant variations in plasma concentrations between experimental subjects.

  • Dose Escalation Issues: The need for high doses to achieve therapeutic effect, which can be limited by the compound's solubility and may introduce off-target effects.

  • Inaccurate Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Difficulty in establishing a clear relationship between the administered dose and the observed biological effect.

Q3: What are the most common strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to overcome the solubility challenge:

  • Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or creating nanosuspensions.[3][4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate.[5][6][7]

  • Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS).[8][9][10]

  • Complexation: Using complexing agents like cyclodextrins to increase the drug's solubility.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Potential Cause Troubleshooting Step Expected Outcome
Poor Dissolution Rate Prepare a nanosuspension of this compound. This significantly increases the surface area available for dissolution.Increased rate and extent of drug absorption, leading to higher and more consistent plasma concentrations.
Drug Precipitation in the GI Tract Formulate this compound as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC).The polymer helps to maintain the drug in a supersaturated state in the gastrointestinal fluids, preventing precipitation and enhancing absorption.
Inadequate Solubilization in GI Fluids Develop a Self-Emulsifying Drug Delivery System (SEDDS) for this compound.The SEDDS will form a fine emulsion in the gut, solubilizing the drug and facilitating its absorption through the intestinal wall.
Issue 2: Difficulty in Preparing a Homogeneous and Stable Formulation for In Vivo Dosing
Potential Cause Troubleshooting Step Expected Outcome
Drug Particle Agglomeration When preparing a nanosuspension, use an appropriate stabilizer (e.g., TPGS, PVP).A stable nanosuspension with minimal particle aggregation, ensuring consistent dosing.
Phase Separation in Liquid Formulations For SEDDS, carefully select the oil, surfactant, and co-surfactant components and optimize their ratios by constructing pseudo-ternary phase diagrams.A thermodynamically stable pre-concentrate that spontaneously forms a microemulsion upon dilution with aqueous media.
Recrystallization of Amorphous Drug in Solid Dispersions In solid dispersion formulations, select a polymer that has good miscibility with the drug and a high glass transition temperature (Tg).A stable amorphous solid dispersion with a reduced tendency for the drug to crystallize over time.

Quantitative Data on Bioavailability Enhancement of Celecoxib (as a proxy for this compound)

The following tables summarize pharmacokinetic data from preclinical studies in rats, demonstrating the effectiveness of various formulation strategies in enhancing the oral bioavailability of Celecoxib.

Table 1: Pharmacokinetic Parameters of Celecoxib Nanosuspensions in Rats

FormulationCmax (µg/mL)AUC0–t (µg·h/mL)Relative Bioavailability (%)Reference
Coarse Powder-63.40100[3]
Nanosuspension (TPGS stabilized)-155.86245.8[3]
Physical Mixture2.70 ± 0.2521.53 ± 3.02100[4]
Nanocrystalline Solid Dispersion7.88 ± 0.7266.75 ± 2.51310[4]
Celebrex®--100[2][11][12]
Co-milled Nanoformulation--145.2[2][11][12]

Table 2: Pharmacokinetic Parameters of Celecoxib Solid Dispersions in Rats

FormulationCmax (µg/mL)AUC0→24 h (µg·h/mL)Fold Increase in AUC vs. Raw DrugReference
Raw Celecoxib1.1414.421[5]
Celecoxib-PVP-TPGS Solid Dispersion6.5066.334.6[5]
Crystalline Celecoxib--1[7]
Amorphous Salt Solid Dispersion (CEL-Na-Soluplus)--9.83[7]

Table 3: Pharmacokinetic Parameters of Celecoxib SEDDS in Rats

FormulationRelative Bioavailability (%) vs. Conventional CapsuleReference
SMEDDS132[10]
Solid Self-Nanoemulsifying Granule System (S-SNEGS)450 (vs. powder)[13]

Experimental Protocols

Preparation of this compound Nanosuspension via High-Pressure Homogenization

Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., D-α-tocopheryl polyethylene glycol 1000 succinate - TPGS)

  • Purified water

  • High-pressure homogenizer

Protocol:

  • Preparation of Coarse Suspension: Disperse this compound powder in an aqueous solution containing the stabilizer (e.g., 1% w/v TPGS).

  • High-Pressure Homogenization: Subject the coarse suspension to high-pressure homogenization at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20 cycles).

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure the desired nanoscale and stability.

  • Lyophilization (Optional): For long-term storage, the nanosuspension can be freeze-dried into a powder. A cryoprotectant (e.g., mannitol) should be added before freezing.

Preparation of this compound Solid Dispersion via Solvent Evaporation Method

Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • Organic solvent (e.g., Methanol)

  • Rotary evaporator

Protocol:

  • Dissolution: Dissolve both this compound and the hydrophilic polymer (e.g., in a 1:4 drug-to-polymer ratio) in a suitable organic solvent like methanol to obtain a clear solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).

  • Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.

Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS of this compound for enhanced solubilization and oral absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Tween 20)

  • Co-surfactant (e.g., Transcutol HP)

Protocol:

  • Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Construction of Pseudo-Ternary Phase Diagram: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a pseudo-ternary phase diagram by titrating mixtures of the components with water and observing the formation of microemulsions.

  • Formulation Preparation: Accurately weigh the selected amounts of oil, surfactant, and co-surfactant and mix them to form a homogenous isotropic mixture.

  • Drug Loading: Add and dissolve this compound into the mixture with gentle stirring until a clear solution is obtained.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and zeta potential upon dilution with an aqueous medium.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams generated using Graphviz (DOT language) to visualize key pathways and workflows.

COX2_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling Cascades cluster_transcription Gene Transcription cluster_translation Protein Synthesis cluster_downstream Downstream Effects Cytokines Cytokines (e.g., TNF-α, IL-1β) MAPK MAPK Pathways (ERK, JNK, p38) Cytokines->MAPK Growth_Factors Growth Factors Growth_Factors->MAPK LPS LPS NFkB NF-κB Pathway LPS->NFkB COX2_Gene COX-2 Gene Transcription MAPK->COX2_Gene NFkB->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Prostaglandins Prostaglandins (PGE2) COX2_Protein->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Desmethyl_Celecoxib This compound Desmethyl_Celecoxib->COX2_Protein Inhibition

Caption: COX-2 Signaling Pathway and Inhibition by this compound.

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_preparation Formulation Preparation cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Poor_Solubility Poor Aqueous Solubility of This compound Nanosuspension Nanosuspension Poor_Solubility->Nanosuspension Solid_Dispersion Solid Dispersion Poor_Solubility->Solid_Dispersion SEDDS SEDDS Poor_Solubility->SEDDS HPH High-Pressure Homogenization Nanosuspension->HPH Solvent_Evaporation Solvent Evaporation Solid_Dispersion->Solvent_Evaporation Mixing Oil/Surfactant Mixing SEDDS->Mixing Particle_Size Particle Size Analysis HPH->Particle_Size Amorphous_State Amorphous State Confirmation (DSC, PXRD) Solvent_Evaporation->Amorphous_State Dissolution_Testing Dissolution Testing Mixing->Dissolution_Testing Animal_Dosing Oral Dosing in Rats Particle_Size->Animal_Dosing Dissolution_Testing->Animal_Dosing Amorphous_State->Animal_Dosing PK_Analysis Pharmacokinetic Analysis (Blood Sampling, LC-MS/MS) Animal_Dosing->PK_Analysis Bioavailability_Assessment Bioavailability Assessment (Cmax, AUC) PK_Analysis->Bioavailability_Assessment

Caption: Experimental Workflow for Enhancing this compound Bioavailability.

References

Desmethyl Celecoxib Quality Control & Purity Assessment: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Desmethyl Celecoxib.

Frequently Asked Questions (FAQs)

1. What is the expected purity of this compound?

Commercial suppliers typically offer this compound with a purity of greater than 95%, as determined by High-Performance Liquid Chromatography (HPLC).[1] For instance, some suppliers provide batches with a purity of 99.69%.[2] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of the batch in use.[3]

2. What are the common impurities associated with this compound?

This compound is a metabolite of Celecoxib. Therefore, impurities may include residual Celecoxib and other related compounds from its synthesis or degradation. Common Celecoxib impurities that could potentially be present include Celecoxib EP Impurity A (4-Desmethyl-3-methyl Celecoxib) and Celecoxib EP Impurity B.[4][5]

3. What is the recommended storage condition for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions can be stored at -80°C for one year or at -20°C for one month to avoid repeated freeze-thaw cycles.[2][6] For shorter periods, refrigeration at 2-8°C is also suggested.[4]

4. What solvents are suitable for dissolving this compound?

This compound is soluble in DMSO (73 mg/mL) and Ethanol (73 mg/mL), but it is insoluble in water.[2] To aid dissolution, physical methods such as vortexing, ultrasound, or using a hot water bath can be employed.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the quality control and purity assessment of this compound, primarily focusing on HPLC analysis.

Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) in HPLC chromatogram Inappropriate mobile phase pH.Adjust the mobile phase pH. For amine-containing compounds like this compound, a slightly basic mobile phase can sometimes improve peak shape.
Column degradation.Use a new or validated column. Ensure proper column washing and storage procedures are followed.
Sample overload.Reduce the concentration of the sample being injected.
Inconsistent retention times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient controller for reproducible gradients.
Temperature variations.Use a column oven to maintain a constant temperature.
Changes in flow rate.Check the HPLC pump for leaks or bubbles. Ensure the pump is properly primed.
Presence of unexpected peaks in the chromatogram Sample degradation.Prepare fresh samples and store them appropriately. Consider performing forced degradation studies to identify potential degradation products.[7][8]
Contamination from solvent or glassware.Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants.
Carryover from previous injections.Implement a robust needle and column wash protocol between injections.
Low signal intensity or no peak detected Incorrect detection wavelength.The maximum absorption for Celecoxib is around 252 nm.[9] A similar wavelength should be suitable for this compound. Perform a UV scan to determine the optimal wavelength.
Low sample concentration.Increase the concentration of the sample.
Detector malfunction.Check the detector lamp and ensure it is functioning correctly.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.

Objective: To determine the purity of a this compound sample and identify any impurities.

Materials:

  • This compound reference standard

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid or Triethylamine for pH adjustment

  • 0.45 µm membrane filter

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water. A common starting ratio for Celecoxib analysis is 60:40 (v/v).[10]

    • Adjust the pH of the aqueous component with phosphoric acid or triethylamine to optimize peak shape.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas it.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve it in the mobile phase or a suitable solvent (like acetonitrile) to obtain a known concentration (e.g., 50 µg/mL).[10]

  • Sample Solution Preparation:

    • Accurately weigh the this compound sample.

    • Dissolve it in the mobile phase or the same solvent as the standard to obtain a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), pH adjusted

    • Flow Rate: 1.0 mL/min[10]

    • Injection Volume: 20 µL[10]

    • Detection Wavelength: 252 nm (or as optimized)[9]

    • Column Temperature: Room temperature or controlled at 25°C

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of this compound.

    • Inject the sample solution.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram (Area Percent Method).

Data Presentation

Table 1: Typical HPLC Purity Data for this compound

Parameter Value Reference
Purity (by HPLC)>95%[1]
High-Purity Batch99.69%[2]

Table 2: Example HPLC Method Parameters for Celecoxib (Adaptable for this compound)

Parameter Condition Reference
Column C18 Reversed-Phase[10]
Mobile Phase Acetonitrile:Water:Triethylamine:Orthophosphoric acid (600:400:1:1)[10]
Flow Rate 1.0 mL/min[10]
Detection Wavelength 220 nm[10]
Retention Time (Celecoxib) ~9.5 minutes[10]

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Times? peak_shape->retention_time No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes unexpected_peaks Unexpected Peaks? retention_time->unexpected_peaks No check_mobile_phase Check Mobile Phase Prep & Degassing retention_time->check_mobile_phase Yes no_peak No/Low Signal? unexpected_peaks->no_peak No prepare_fresh Prepare Fresh Sample unexpected_peaks->prepare_fresh Yes end Analysis Successful no_peak->end No optimize_wavelength Optimize Detection Wavelength no_peak->optimize_wavelength Yes check_column Check/Replace Column adjust_ph->check_column reduce_conc Reduce Sample Concentration check_column->reduce_conc reduce_conc->end use_oven Use Column Oven check_mobile_phase->use_oven check_pump Check Pump & Flow Rate use_oven->check_pump check_pump->end check_blanks Run Solvent Blanks prepare_fresh->check_blanks improve_wash Improve Wash Protocol check_blanks->improve_wash improve_wash->end increase_conc Increase Sample Concentration optimize_wavelength->increase_conc check_detector Check Detector increase_conc->check_detector check_detector->end

Caption: HPLC Troubleshooting Workflow for this compound Analysis.

Purity_Assessment_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (Known Concentration) hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) prep_standard->hplc_setup prep_sample Prepare Sample Solution prep_sample->hplc_setup inject_standard Inject Standard Solution hplc_setup->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample record_chromatograms Record Chromatograms inject_sample->record_chromatograms identify_peaks Identify Peaks by Retention Time record_chromatograms->identify_peaks calculate_purity Calculate Purity (Area % Method) identify_peaks->calculate_purity result Final Purity Report calculate_purity->result

Caption: General Workflow for HPLC-Based Purity Assessment.

References

Validation & Comparative

Comparative Analysis of Desmethyl Celecoxib and Other COX-2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Desmethyl Celecoxib and other prominent cyclooxygenase-2 (COX-2) inhibitors for researchers, scientists, and drug development professionals. This document offers an objective comparison of their performance, supported by available experimental data, to aid in research and development efforts.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation. Selective COX-2 inhibitors, often referred to as "coxibs," were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.

This compound is an analog of the well-known COX-2 inhibitor, Celecoxib.[1][2] Like its parent compound, it is a selective inhibitor of the COX-2 enzyme and exhibits anti-inflammatory properties.[1][2] This guide will compare the available data on this compound with other widely studied COX-2 inhibitors.

Quantitative Comparison of COX-2 Inhibitor Potency and Selectivity

The potency and selectivity of COX-2 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. The selectivity ratio (COX-1 IC50 / COX-2 IC50) is a critical parameter, with a higher ratio indicating greater selectivity for COX-2. The following table summarizes the available data for this compound and other common COX-2 inhibitors.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)Reference(s)
This compound N/A 32 N/A [1][2]
Celecoxib4000 - 1500040 - 15026 - 375[3]
Rofecoxib>1000018 - 27>370 - >555[3]
Etoricoxib1100 - 55001.1 - 5.51000 - 344[3]
Valdecoxib140000528000[3]
Lumiracoxib30006050[3]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes. A direct head-to-head comparison in the same assay is ideal for the most accurate assessment. Currently, a publicly available COX-1 IC50 value for this compound from a comparable in vitro assay is not available, which precludes the calculation of its selectivity ratio.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate and compare COX-2 inhibitors.

In Vitro COX-1 and COX-2 Inhibition Assay (Whole Blood Assay)

This assay is a widely accepted method for determining the selectivity of COX inhibitors in a physiologically relevant environment.

Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 in human whole blood.

Methodology:

  • Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into heparinized tubes.

  • COX-1 Inhibition (Thromboxane B2 Production):

    • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

    • Blood is allowed to clot at 37°C for 60 minutes to induce platelet activation and subsequent COX-1-mediated thromboxane A2 (TXA2) production. TXA2 is unstable and is measured as its stable metabolite, thromboxane B2 (TXB2).

    • The reaction is stopped by placing the samples on ice and centrifuging to obtain serum.

    • TXB2 levels in the serum are quantified using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • COX-2 Inhibition (Prostaglandin E2 Production):

    • Aliquots of whole blood are pre-incubated with lipopolysaccharide (LPS; e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.

    • Following LPS stimulation, the blood is incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 30 minutes) at 37°C.

    • Arachidonic acid is added to initiate prostaglandin synthesis.

    • The reaction is stopped, and plasma is separated by centrifugation.

    • Prostaglandin E2 (PGE2) levels in the plasma are quantified using a specific EIA or RIA.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by non-linear regression analysis of the concentration-response curves. The selectivity ratio is calculated as IC50 (COX-1) / IC50 (COX-2).

In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)

This is a classic and widely used animal model to assess the acute anti-inflammatory activity of pharmacological agents.

Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to reduce paw edema induced by carrageenan in rodents.

Methodology:

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compound, a reference drug (e.g., Indomethacin or Celecoxib), or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the carrageenan injection.

  • Induction of Inflammation: A sub-plantar injection of a 1% w/v solution of carrageenan in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after carrageenan administration (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The degree of paw swelling is calculated as the difference in paw volume between the pre-injection and post-injection measurements. The percentage of inhibition of edema for each treatment group is calculated using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in COX-2 inhibitor research.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) COX-2 Enzyme->Prostaglandins (PGE2, etc.) Catalyzes Conversion Inflammation Inflammation Prostaglandins (PGE2, etc.)->Inflammation Mediates Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 Enzyme Induces Expression COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 Enzyme Inhibits

Caption: The COX-2 signaling pathway and the mechanism of action of COX-2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Compound Synthesis Compound Synthesis COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Synthesis->COX-1/COX-2 Inhibition Assay IC50 & Selectivity Determination IC50 & Selectivity Determination COX-1/COX-2 Inhibition Assay->IC50 & Selectivity Determination Lead Optimization Lead Optimization IC50 & Selectivity Determination->Lead Optimization Animal Model (e.g., Paw Edema) Animal Model (e.g., Paw Edema) Efficacy Assessment Efficacy Assessment Animal Model (e.g., Paw Edema)->Efficacy Assessment Lead Optimization->Animal Model (e.g., Paw Edema) Promising Candidates

Caption: A typical experimental workflow for the evaluation of novel COX-2 inhibitors.

Conclusion

This compound is a selective COX-2 inhibitor with a reported IC50 of 32 nM for the COX-2 enzyme.[1][2] While this indicates potent activity against the target enzyme, a complete comparative analysis is currently limited by the lack of publicly available data on its inhibitory activity against COX-1. A comprehensive understanding of its selectivity profile is essential for a thorough risk-benefit assessment. The established COX-2 inhibitors, such as Celecoxib, Rofecoxib, and Etoricoxib, have been extensively studied, providing a rich dataset for comparison. Further research is warranted to fully characterize the pharmacological profile of this compound and to establish its comparative efficacy and safety in preclinical and clinical settings. Researchers are encouraged to utilize standardized experimental protocols, such as the whole blood assay and the carrageenan-induced paw edema model, to generate robust and comparable data for novel COX-2 inhibitors.

References

Desmethyl Celecoxib: A Comparative Analysis of COX-2 Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Desmethyl Celecoxib's specificity for the cyclooxygenase-2 (COX-2) enzyme against its parent compound, Celecoxib, and another well-known COX-2 inhibitor, Rofecoxib. This analysis is supported by experimental data and detailed protocols to assist researchers in evaluating its potential as a selective COX-2 inhibitor.

Executive Summary

This compound, a metabolite of Celecoxib, demonstrates potent and selective inhibition of the COX-2 enzyme.[1][2] This guide synthesizes available in vitro data to compare its inhibitory activity with that of Celecoxib and Rofecoxib. While data on its COX-1 inhibition is limited, its high affinity for COX-2 suggests a favorable profile for research into selective anti-inflammatory pathways.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Celecoxib, and Rofecoxib against COX-1 and COX-2. The selectivity index, calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a quantitative measure of COX-2 specificity. A higher selectivity index indicates greater specificity for COX-2.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
This compound Not Available32[1]Not Available
Celecoxib 15,000[3][4]40[3][4]375
Rofecoxib >100,000 (µM)[5]25 (µM)[5]>4

Experimental Protocols

The determination of COX-1 and COX-2 inhibition and selectivity is commonly performed using the Human Whole Blood Assay . This ex vivo method provides a physiologically relevant environment for assessing the activity of non-steroidal anti-inflammatory drugs (NSAIDs).

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 and COX-2 in a human whole blood matrix.

Principle:

  • COX-1 Activity: Measured by the production of thromboxane B2 (TXB2) in clotting whole blood. The coagulation cascade activates platelets, leading to COX-1-mediated TXB2 synthesis.

  • COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in heparinized whole blood stimulated with lipopolysaccharide (LPS). LPS induces the expression of COX-2 in monocytes, which then produce PGE2.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Test compounds (e.g., this compound, Celecoxib, Rofecoxib) dissolved in a suitable vehicle (e.g., DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Heparin sodium salt solution.

  • Enzyme immunoassay (EIA) kits for TXB2 and PGE2.

  • Incubator, centrifuge, and other standard laboratory equipment.

Procedure:

For COX-1 Inhibition (TXB2 Production):

  • Aliquots of fresh whole blood are distributed into tubes.

  • Various concentrations of the test compound (or vehicle control) are added to the tubes.

  • The blood is allowed to clot by incubating at 37°C for 1 hour.

  • The tubes are then centrifuged to separate the serum.

  • The serum is collected and stored at -80°C until analysis.

  • The concentration of TXB2 in the serum is quantified using a specific EIA kit.

For COX-2 Inhibition (PGE2 Production):

  • Fresh whole blood is collected into tubes containing heparin to prevent clotting.

  • Aliquots of the heparinized blood are distributed into tubes.

  • Various concentrations of the test compound (or vehicle control) are added.

  • LPS is added to each tube to induce COX-2 expression and activity.

  • The blood is incubated at 37°C for 24 hours.

  • Following incubation, the samples are centrifuged to separate the plasma.

  • The plasma is collected and stored at -80°C until analysis.

  • The concentration of PGE2 in the plasma is quantified using a specific EIA kit.

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of prostanoid production, is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Experimental_Workflow cluster_COX1 COX-1 Inhibition Assay cluster_COX2 COX-2 Inhibition Assay WB1 Whole Blood TC1 Add Test Compound WB1->TC1 Inc1 Incubate (37°C, 1h) (Clotting) TC1->Inc1 Cent1 Centrifuge Inc1->Cent1 Serum Collect Serum Cent1->Serum EIA1 TXB2 EIA Serum->EIA1 WB2 Heparinized Whole Blood TC2 Add Test Compound WB2->TC2 LPS Add LPS TC2->LPS Inc2 Incubate (37°C, 24h) LPS->Inc2 Cent2 Centrifuge Inc2->Cent2 Plasma Collect Plasma Cent2->Plasma EIA2 PGE2 EIA Plasma->EIA2

Caption: Workflow for determining COX-1 and COX-2 inhibition.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 COX-2 Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostanoids Pro-inflammatory Prostanoids (e.g., PGE2) PGH2->Prostanoids Desmethyl_Celecoxib This compound Desmethyl_Celecoxib->COX2 inhibits

Caption: The COX-2 signaling pathway and the inhibitory action of this compound.

References

A Comparative Pharmacokinetic Analysis: Desmethyl Celecoxib and its Parent Compound, Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib and its primary metabolite, Desmethyl Celecoxib (also known as Hydroxycelecoxib). The information presented is compiled from various studies to offer a comprehensive overview for researchers and professionals in the field of drug development.

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that undergoes extensive metabolism in the body.[1] The primary metabolic pathway involves the oxidation of the methyl group to form this compound, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C9.[1][2] This initial metabolite is then further oxidized to Carboxycelecoxib.[1] Notably, both this compound and Carboxycelecoxib are considered pharmacologically inactive as COX-1 or COX-2 inhibitors.[2][3]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for both Celecoxib and its primary metabolite, this compound, in healthy human subjects following oral administration of Celecoxib.

Pharmacokinetic ParameterCelecoxibThis compound (Hydroxycelecoxib)
Peak Plasma Concentration (Cmax) ~600-900 ng/mL (for a 200 mg dose)[3]Data not consistently reported
Time to Peak Plasma Concentration (Tmax) ~2-4 hours[4]Data not consistently reported
Elimination Half-Life (t½) ~11 hours[4]Data not consistently reported
Apparent Volume of Distribution (Vd/F) ~400 L[2]Data not consistently reported
Apparent Plasma Clearance (CL/F) ~30 L/hr[3]Data not consistently reported

Note: While methods for the simultaneous determination of Celecoxib and its metabolites in plasma have been developed, specific pharmacokinetic parameters for this compound are not widely reported in publicly available literature.

Experimental Protocols

The determination of the pharmacokinetic parameters for Celecoxib and its metabolites typically involves the following key experimental steps:

Study Design and Dosing
  • Subjects: Healthy human volunteers are typically recruited for pharmacokinetic studies.

  • Dosing: A single oral dose of Celecoxib (e.g., 200 mg) is administered to the subjects, often after an overnight fast.[4]

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 24, and 48 hours post-dose).[5]

Sample Preparation
  • Plasma Separation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Extraction: Celecoxib and its metabolites are extracted from the plasma samples. Common techniques include:

    • Liquid-Liquid Extraction (LLE): This involves the use of an organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol) to separate the compounds of interest from the plasma matrix.

    • Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent material to selectively adsorb the analytes, which are then eluted with a suitable solvent.

Analytical Quantification
  • High-Performance Liquid Chromatography (HPLC): This is the most common analytical technique used for the separation and quantification of Celecoxib and its metabolites.

    • Column: A reversed-phase column (e.g., C18) is typically used for separation.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used to elute the compounds from the column.

    • Detection:

      • UV Detection: The concentration of the analytes is determined by measuring their absorbance of ultraviolet light at a specific wavelength (e.g., 254 nm).

      • Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, HPLC is often coupled with a mass spectrometer (LC-MS/MS). This allows for the precise identification and quantification of each compound based on its mass-to-charge ratio.

Pharmacokinetic Analysis

The plasma concentration-time data obtained from the analytical measurements are then used to calculate the various pharmacokinetic parameters using specialized software.

Visualizing the Metabolic Pathway and Experimental Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Celecoxib Celecoxib Desmethyl_Celecoxib This compound (Hydroxycelecoxib) Celecoxib->Desmethyl_Celecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Desmethyl_Celecoxib->Carboxycelecoxib Alcohol/Aldehyde Dehydrogenase Excretion Excretion (Urine and Feces) Carboxycelecoxib->Excretion cluster_protocol Pharmacokinetic Study Workflow Dosing Oral Administration of Celecoxib Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Extraction Extraction (LLE or SPE) Plasma_Separation->Extraction Analysis HPLC-UV/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Desmethyl Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Desmethyl Celecoxib, an analog of Celecoxib, requires stringent disposal procedures due to its inherent hazardous properties. This guide provides essential, step-by-step information for its safe management and disposal.

Safety and Hazard Profile

This compound is classified as a hazardous substance. Its Safety Data Sheet (SDS) highlights the following key hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Due to these hazards, it is imperative to prevent its release into the environment.[1] The compound is stable under recommended storage conditions but is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Quantitative Data Summary

ConditionReagent/MethodDurationTemperatureDegradation of CelecoxibReference
Acidic Hydrolysis 0.1 N HCl24 hours80°CMinimal Degradation Observed[2]
Basic Hydrolysis 0.1 N NaOH24 hours80°CMinimal Degradation Observed[2]
Oxidative Stress 5% Potassium Permanganate3 hours80°CDegradation Observed[2]
Photolytic Stress UV light (254 nm)24 hoursAmbientDegradation Observed[2]
Thermal Stress Dry Heat24 hours105°CMinimal Degradation Observed[2]
Long-term in Water River Water36 weeksRoom Temperature~3% Degradation[3][4]
Photochemical in Water Irradiation at 254nmNot SpecifiedNot SpecifiedComplete Degradation[3][4]

Experimental Protocols

Given the hazardous nature of this compound, on-site chemical degradation by laboratory personnel is not recommended without validated and specific protocols. The primary and mandated procedure for its disposal is through a licensed hazardous waste management company.

Recommended Disposal Protocol:

  • Segregation and Labeling:

    • Isolate this compound waste from non-hazardous laboratory waste.

    • Store it in a dedicated, clearly labeled, and sealed container. The label should include:

      • "Hazardous Waste"

      • "this compound"

      • CAS Number: 170569-87-6

      • Hazard pictograms (e.g., harmful, environmental hazard).

  • Container Management:

    • Use a container that is chemically compatible with this compound and its solvent if in solution.

    • Ensure the container is in good condition and securely sealed to prevent leaks or spills.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow all institutional and local regulations for the storage of hazardous chemical waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • If your institution does not have an EHS department, contract a licensed hazardous waste disposal company.

  • Documentation:

    • Maintain a detailed record of the amount of this compound being disposed of.

    • Retain all documentation provided by the hazardous waste disposal company, such as waste manifests.

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory requirements are met.

A Identify this compound for Disposal B Consult Safety Data Sheet (SDS) A->B C Segregate as Hazardous Waste B->C D Package in a Labeled, Sealed, and Compatible Container C->D E Store in a Designated Secure Area D->E F Contact Environmental Health & Safety (EHS) or a Licensed Waste Disposal Company E->F G Arrange for Waste Pickup F->G H Complete and Retain Disposal Documentation G->H

This compound Disposal Workflow

Disclaimer: This information is intended for guidance in a laboratory research setting. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.

References

Personal protective equipment for handling Desmethyl Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Desmethyl Celecoxib, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.[1]

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn to protect against splashes and dust.
Hand Protection Protective glovesImpervious gloves are recommended for all handling procedures.
Skin and Body Protection Impervious clothingTo prevent skin contact.
Respiratory Protection Suitable respiratorUse in areas with adequate ventilation. A respirator is necessary when engineering controls are insufficient or during emergency situations.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing risks associated with this compound. The following diagram outlines the procedural steps for safe handling, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Work in a well-ventilated area (e.g., chemical fume hood) prep_ppe->prep_setup handling_weigh Weigh this compound carefully to avoid dust generation prep_setup->handling_weigh handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve post_decontaminate Decontaminate work surfaces handling_dissolve->post_decontaminate post_dispose Dispose of waste in a sealed, labeled container according to institutional guidelines post_decontaminate->post_dispose post_remove_ppe Remove PPE carefully post_dispose->post_remove_ppe

Caption: Procedural workflow for the safe handling of this compound.

Emergency Procedures: First Aid Measures

In the event of exposure to this compound, immediate action is critical. The following first aid measures should be taken[1]:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Storage and Disposal

Storage: Store this compound in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1] Recommended storage conditions are -20°C for powder and -80°C when in solvent.[1]

Disposal: Dispose of waste and unused product in accordance with all applicable federal, state, and local environmental regulations.[1] It is considered very toxic to aquatic life with long-lasting effects, so release to the environment should be avoided.[1] Waste should be collected in a sealed container and disposed of at an approved waste disposal plant.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Desmethyl Celecoxib
Reactant of Route 2
Reactant of Route 2
Desmethyl Celecoxib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.